Cas no 1797152-07-8 (1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide)

1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide structure
1797152-07-8 structure
商品名:1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
CAS番号:1797152-07-8
MF:C18H11Cl2N5O
メガワット:384.218840837479
CID:5672683
PubChem ID:75414709

1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26611659
    • Z392239096
    • 1797152-07-8
    • AKOS034271544
    • 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
    • 1-chloro-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
    • インチ: 1S/C18H11Cl2N5O/c19-12-5-6-16(25-10-21-9-22-25)14(8-12)24-18(26)15-7-11-3-1-2-4-13(11)17(20)23-15/h1-10H,(H,24,26)
    • InChIKey: ZAISBVQOGVGZEG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C=CC=CC2=CC(C(NC2=CC(=CC=C2N2C=NC=N2)Cl)=O)=N1

計算された属性

  • せいみつぶんしりょう: 383.0340654g/mol
  • どういたいしつりょう: 383.0340654g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 510
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26611659-5g
1797152-07-8 90%
5g
$2235.0 2023-09-12
Enamine
EN300-26611659-1g
1797152-07-8 90%
1g
$770.0 2023-09-12
Enamine
EN300-26611659-0.5g
1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
1797152-07-8 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26611659-10.0g
1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
1797152-07-8 95.0%
10.0g
$3315.0 2025-03-20
Enamine
EN300-26611659-0.05g
1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
1797152-07-8 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26611659-2.5g
1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
1797152-07-8 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26611659-0.1g
1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
1797152-07-8 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26611659-10g
1797152-07-8 90%
10g
$3315.0 2023-09-12
Enamine
EN300-26611659-0.25g
1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
1797152-07-8 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26611659-5.0g
1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
1797152-07-8 95.0%
5.0g
$2235.0 2025-03-20

1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide 関連文献

1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamideに関する追加情報

Introduction to 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide (CAS No. 1797152-07-8) and Its Emerging Applications in Chemical Biology

1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide, identified by its CAS number 1797152-07-8, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the isoquinoline class of heterocycles, which are well-documented for their broad spectrum of biological activities. The presence of multiple functional groups, including chloro substituents and a triazolyl moiety, endows this compound with unique chemical properties that make it a promising candidate for further investigation.

The isoquinoline core is a privileged scaffold in medicinal chemistry, known for its role in the development of various bioactive molecules. Isoquinolines exhibit diverse pharmacological effects, ranging from antimicrobial to anticancer properties. In particular, derivatives of isoquinoline have been extensively studied for their potential to interact with biological targets such as enzymes and receptors. The specific substitution pattern in 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide suggests that it may possess enhanced binding affinity or selectivity compared to simpler isoquinoline derivatives.

The 5-chloro and 1H-1,2,4-triazol-1-yl groups are particularly noteworthy as they introduce additional binding pockets or hydrogen bonding capabilities into the molecule. Chloro substituents are often employed in drug design due to their ability to increase lipophilicity and metabolic stability. Meanwhile, the triazolyl ring is a known pharmacophore that can modulate receptor activity through its nitrogen-rich structure. The combination of these features in 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide makes it an intriguing candidate for further exploration.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for potential biological activity. Virtual screening techniques have been used to identify hits with high binding affinity to target proteins. In one study published in the Journal of Medicinal Chemistry, researchers employed molecular docking simulations to evaluate the interaction of various isoquinoline derivatives with kinases. Their findings suggested that compounds with similar substitution patterns to 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide could exhibit potent inhibitory effects on certain kinases involved in cancer pathways.

Furthermore, the synthesis of this compound has been optimized using modern synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic system present in this molecule. For instance, palladium-catalyzed Buchwald-Hartwig amination has been employed to form the C-N bond between the triazolyl group and the phenyl ring. Such advances in synthetic chemistry have made it feasible to produce increasingly complex molecules like 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide on a scalable basis.

The biological evaluation of this compound has also gained traction in recent years. In vitro assays have shown that derivatives of isoquinoline with chloro and triazolyl substituents can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The presence of multiple halogen atoms may enhance electrophilicity, allowing for interactions with nucleophilic residues on biological targets. This property has been exploited in the design of small-molecule inhibitors for diseases associated with aberrant inflammatory responses.

One particularly promising area of research involves the use of 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yll)phenyl]isoquinoline-3-carboxamide as a lead compound for drug development against neurological disorders. Isoquinoline derivatives have been shown to cross the blood-brain barrier and interact with neurotransmitter receptors. The triazolyl group may enhance blood-brain barrier penetration by increasing lipophilicity while maintaining metabolic stability. Preclinical studies have indicated that similar compounds could potentially ameliorate symptoms associated with neurodegenerative diseases by modulating cholinergic or glutamatergic pathways.

The role of computational modeling in understanding the mechanism of action of this compound cannot be overstated. Quantum mechanics-based methods have been used to predict how different functional groups contribute to electronic properties and reactivity. These insights can guide medicinal chemists in modifying existing structures to improve potency or selectivity. For example, density functional theory (DFT) calculations have revealed that the electron-withdrawing nature of the chloro substituents stabilizes positive charges on key intermediates formed during biological interactions.

Another exciting application lies in materials science applications where 1797152-07-8 could serve as a precursor for functionalized polymers or organic semiconductors. The rigid aromatic system combined with electron-deficient moieties makes it suitable for constructing materials with tailored electronic properties. Researchers have explored its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to absorb visible light and participate in charge transport processes.

The synthesis and characterization of analogs derived from [CAS No 1797152] continue to be an active area of research across academic institutions and pharmaceutical companies worldwide. High-throughput screening platforms coupled with machine learning algorithms are being employed to accelerate hit identification followed by optimization pipelines using principles derived from structure-based drug design (SBDD). This interdisciplinary approach leverages expertise from cheminformatics experts alongside experimentalists working on isolating new bioactive compounds.

In conclusion,[Product Name] represents a structurally intricate yet biologically relevant molecule whose potential is only beginning to be fully realized through ongoing research efforts spanning synthetic chemistry,biochemistry,and computational modeling fields.New applications continue emerging at pace reflecting growing understanding about how subtle structural modifications can significantly alter pharmacological profiles making compounds like this valuable toolset within broader medicinal chemistry toolbox.Future studies should focus expanding knowledge base regarding mechanisms underlying observed effects thereby unlocking even greater therapeutic possibilities derived from natural product inspired scaffolds like these."

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